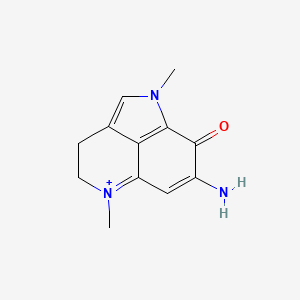

Makaluvamine H

Beschreibung

Natural Occurrence and Ecological Significance

Pyrroloiminoquinone alkaloids are predominantly isolated from marine sponges, particularly those belonging to the order Poecilosclerida. encyclopedia.pub Sponges of the Latrunculiidae family, found in temperate and cold waters, and the Acarnidae family from the warmer Indo-Pacific region are especially rich sources of these compounds. encyclopedia.pubmdpi.com While marine sponges are the most common origin, these alkaloids have also been identified in other marine organisms such as ascidians and even in terrestrial organisms like myxomycetes (slime molds) found in forest litter. mdpi.comencyclopedia.pub The broad distribution of organisms that produce pyrroloiminoquinones suggests a potential microbial role in their biosynthesis within these marine invertebrates. mdpi.com

The production of these bioactive secondary metabolites is believed to serve an ecological purpose for the host organisms. Many marine invertebrates, being sessile, lack physical defense mechanisms and instead rely on chemical defenses to deter predators and compete for space. sajs.co.za The toxicity of pyrroloiminoquinones likely functions as a feeding deterrent, protecting the sponges from predation. sajs.co.za

Overview of the Makaluvamine Family within Pyrroloiminoquinones

Within the broader class of pyrroloiminoquinones, the makaluvamines represent the structurally simplest members. encyclopedia.pub Their core structure is the characteristic pyrrolo[4,3,2-de]quinoline skeleton, with variations in substituents. encyclopedia.pub The makaluvamines are considered to be the biosynthetic precursors to the more complex pyrroloiminoquinones, such as the discorhabdins and tsitsikammamines. mdpi.comencyclopedia.pub For instance, it is proposed that the sulfur-containing makaluvamine F is a precursor to the sulfur-containing discorhabdins. encyclopedia.pub

The makaluvamine family itself is diverse, with various members distinguished by substitutions on the core ring system. These substitutions can include methylation on the pyrrole or imine nitrogen, halogenation, and the addition of different side chains. encyclopedia.pub Makaluvamine H is a specific member of this family, with its own unique substitution pattern.

The major classes of pyrroloiminoquinones are structurally related, with the makaluvamines forming the basic framework from which the others are derived. The tsitsikammamines are characterized by a bispyrroloiminoquinone structure, essentially a dimer of the makaluvamine core. mdpi.com The discorhabdins are more complex, featuring additional ring systems and functional groups. mdpi.com

Historical Context of this compound Research

The first makaluvamines were reported in 1993, having been isolated from the sponge Zyzzya fuliginosa, collected near the Makaluva Islands in Fiji, which is the origin of their name. encyclopedia.pub Since their initial discovery, makaluvamines have been consistently isolated from sponges of the genus Zyzzya. encyclopedia.pubacs.org

This compound, along with several other new makaluvamines (H-M), was first described in a 1995 publication detailing their isolation from the Pohnpeian sponge Zyzzya fuliginosa. acs.org Early research into the makaluvamines, including this compound, quickly identified their potent biological activities. A 1993 study recognized the makaluvamines as active anti-cancer agents and inhibitors of topoisomerase II, a key enzyme involved in DNA replication. plos.org

Subsequent research has continued to explore the therapeutic potential of this compound and its analogs. For example, a collaborative research program initiated in 1990 focused on the discovery of anticancer drugs from sponge extracts, identified this compound from Zyzzya as a solid tumor selective compound. nih.gov More recent studies have focused on the total synthesis of this compound, with the first successful synthesis being a key step towards producing sufficient quantities for further biological evaluation and the development of novel analogs. acs.orgnih.gov Research has also expanded to investigate other potential applications, such as the inhibitive properties of this compound against the enzyme chitinase. uclan.ac.uk

Eigenschaften

CAS-Nummer |

174232-34-9 |

|---|---|

Molekularformel |

C12H14N3O+ |

Molekulargewicht |

216.26 g/mol |

IUPAC-Name |

10-amino-2,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |

InChI |

InChI=1S/C12H13N3O/c1-14-4-3-7-6-15(2)11-10(7)9(14)5-8(13)12(11)16/h5-6,13H,3-4H2,1-2H3/p+1 |

InChI-Schlüssel |

CAGLNRILNZHCEL-UHFFFAOYSA-O |

SMILES |

CN1C=C2CC[N+](=C3C2=C1C(=O)C(=C3)N)C |

Kanonische SMILES |

CN1C=C2CC[N+](=C3C2=C1C(=O)C(=C3)N)C |

Synonyme |

makaluvamine H |

Herkunft des Produkts |

United States |

Isolation, Characterization Methodologies, and Structural Elucidation Studies

Discovery and Isolation from Marine Organisms

Makaluvamine H is a member of the makaluvamine class of alkaloids, which are primarily sourced from marine sponges. researchgate.net The initial discovery of this chemical family occurred in sponges of the genus Zyzzya collected near the Makaluva Islands, Fiji, from which their name is derived. acs.org

Specifically, this compound, along with six other new pyrroloiminoquinone alkaloids (Makaluvamines I-M and Damirone C), was first isolated from the sponge Zyzzya fuliginosa. This particular specimen was collected at Nahpali Island, Pohnpei, in Micronesia. nih.gov Subsequent isolation efforts have also successfully obtained this compound from Z. fuliginosa specimens collected in other Indo-Pacific locations, such as Papua New Guinea. uq.edu.au The isolation process typically begins with the extraction of the sponge material using solvents like methanol. mdpi.comsemanticscholar.org This crude extract, which contains a complex mixture of compounds, then undergoes several stages of purification to yield the pure alkaloid. mdpi.com

These isolation campaigns often involve a process known as dereplication, where crude extracts are rapidly analyzed to identify known compounds, thereby focusing purification efforts on novel substances. nih.gov This approach has been crucial in navigating the rich chemical diversity of Zyzzya sponges, which produce a wide array of makaluvamine and damirone analogues. mdpi.com

| Discovery and Isolation of this compound | |

| Compound | This compound |

| Source Organism | Zyzzya fuliginosa (Marine Sponge) nih.govuq.edu.au |

| Initial Discovery Location | Nahpali Island, Pohnpei, Micronesia nih.gov |

| Other Sourcing Locations | Papua New Guinea uq.edu.au |

| Compound Class | Pyrroloiminoquinone Alkaloid nih.govnih.gov |

**2.2. Advanced Spectroscopic Techniques for Structural Determination

The definitive structure of this compound was established through the combined application of several sophisticated spectroscopic and analytical methods. These techniques are essential for piecing together the complex, multi-ring structure of pyrroloiminoquinone alkaloids from the initial isolates. nih.govsajs.co.za

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel organic molecules like this compound. sajs.co.za Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were critical in determining its atomic connectivity and stereochemistry. uq.edu.au

1D NMR: Proton (¹H) NMR spectra provide information about the chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR spectra reveal the carbon framework of the molecule. uq.edu.auaacrjournals.org The characteristic chemical shifts observed in the ¹H NMR spectra for makaluvamines include low-field singlets and upfield A2X2 multiplets, which are indicative of the core structure. semanticscholar.org

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, allowing researchers to piece together the molecular fragments. uq.edu.au These methods were instrumental in confirming the pyrrolo[4,3,2-de]quinoline core and the specific substitution patterns that define this compound. nih.gov

The table below shows representative NMR data for a related makaluvamine analogue, illustrating the types of signals used for structural determination.

| Representative ¹³C and ¹H NMR Data for a Makaluvamine Analog | ||

| Technique | Chemical Shift (ppm) | Description |

| ¹³C NMR (125 MHz, CD₃OD) | 168.1, 157.4, 155.5, 138.3, 128.7, 127.0, 124.7, 124.5, 122.6, 120.0, 119.3, 119.1, 112.5, 112.3, 84.0, 54.1, 45.5, 39.2, 25.9, 20.3 | Carbon signals defining the aromatic and aliphatic portions of the molecule. mdpi.com |

| ¹H NMR (500 MHz, CD₃OD) | 7.61 (d, J = 7.8 Hz, 1H), 7.32 (d, J = 8.1 Hz, 1H), 7.08–6.99 (m, 4H), 4.96 (s, 1H), 3.76–3.73 (m, 4H), 3.14 (t, J = 6.3 Hz, 2H), 2.89 (t, J = 7.1 Hz, 2H), 2.88 (s, 3H) | Proton signals showing aromatic protons, singlets, and coupled multiplets of the side chains. mdpi.com |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound. aacrjournals.org For this compound, high-resolution mass spectrometry (HRMS) was employed to obtain a precise mass measurement, which in turn allowed for the deduction of its molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS or MS²) plays a crucial role in structural confirmation. mdpi.com In this technique, the molecular ion is isolated and fragmented, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.net The fragmentation pathways for the pyrroloiminoquinone core are well-studied; for instance, the loss of the side chain attached to the imine nitrogen is a common and diagnostic fragmentation. semanticscholar.orgresearchgate.net This analysis helps to confirm the identity of the core structure and the nature of its substituents. researchgate.net

| Mass Spectrometry Techniques in this compound Characterization | |

| Technique | Purpose |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass and elemental composition to determine the molecular formula. mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Generates characteristic fragmentation patterns to confirm the core structure and substituents. mdpi.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LCMS) | Used for dereplication and analysis of complex mixtures during the isolation process. mdpi.comnih.gov |

| Ionization Method | Electrospray Ionization (ESI) is commonly used for analyzing these types of polar compounds. mdpi.com |

Chromatographic Methodologies for Purification and Analysis

Chromatography is the cornerstone of the isolation and purification process for natural products like this compound. researchgate.net Due to the complexity of the initial sponge extract, multiple chromatographic steps are required to obtain the pure compound. mdpi.com

Column Chromatography: Initial purification often involves silica gel column chromatography. mdpi.com In this method, the crude extract is passed through a column packed with silica gel, and different compounds are separated based on their polarity by eluting with a gradient of solvents, such as a mixture of methanol and dichloromethane. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification, reverse-phase HPLC is frequently used. nih.gov This technique offers higher resolution and is capable of separating closely related analogues to yield highly pure this compound. nih.govhenryford.com

Analytical Chromatography: Liquid chromatography coupled with mass spectrometry (LCMS) is an indispensable tool for analyzing the fractions at each stage of purification and for the initial dereplication of the crude extract. nih.govhenryford.com

| Chromatographic Methods for this compound | |

| Method | Application |

| Silica Gel Column Chromatography | Pre-purification of the crude extract. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Final purification to achieve high purity. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LCMS) | Analysis, identification, and dereplication throughout the process. mdpi.comnih.gov |

Complementary Spectroscopic and Analytical Approaches

In addition to NMR and MS, other spectroscopic methods contribute to the full characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The initial report on the isolation of Makaluvamines H-M lists spectrophotometry and infrared as characterization techniques, which would have been used to identify key functional groups such as amines, amides, and carbonyls within the structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The pyrroloiminoquinone core of this compound is a chromophore, meaning it absorbs light in the ultraviolet-visible region. UV-Vis spectroscopy can be used to confirm the presence of this conjugated system, which is responsible for the characteristically colored nature of these compounds. researchgate.net

These complementary techniques, when used in concert, provide a comprehensive and unambiguous structural determination of complex natural products like this compound.

Biosynthetic Pathways and Biogenetic Hypotheses

Proposed Biogenetic Route from Tryptophan Precursors

The prevailing biogenetic hypothesis suggests that the pathway to makaluvamines commences with tryptophan. acs.orgescholarship.org The initial proposed step is the decarboxylation of tryptophan to form tryptamine. mdpi.comnih.govresearchgate.net This is followed by a series of oxidation steps of the indole ring and subsequent condensation to create a hypothetical intermediate referred to as "proto-makaluvamine". mdpi.comnih.govmdpi.com

From this central precursor, the pathway is thought to diverge. mdpi.com An amination step, incorporating an ammonia equivalent, leads to the formation of the simple, unbranched makaluvamines, a group to which makaluvamine H belongs. mdpi.comacs.orgchemrxiv.org Alternatively, oxidation of the "proto-makaluvamine" can yield pyrrolo-ortho-quinones like the damirones. mdpi.comresearchgate.netmdpi.com

Recent research into the biosynthesis of the structurally related ammosamides has provided significant insight, suggesting that the pyrroloiminoquinone core may be generated through a pathway for ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govhenryford.com This model proposes that the first step is the attachment of tryptophan to the C-terminus of a scaffold peptide, a reaction catalyzed by a PEptide Aminoacyl-tRNA Ligase (PEARL) enzyme. nih.govacs.orgnih.gov The indole moiety of this peptide-bound tryptophan is then oxidized. nih.govacs.org Although this has been demonstrated for ammosamides, it provides a strong working model for how the makaluvamine scaffold could be constructed in nature. nih.gov

Enzymatic Transformations and Key Intermediates in Makaluvamine Biosynthesis

While the specific enzymes for this compound biosynthesis have not been isolated, studies on related biosynthetic gene clusters (BGCs) have revealed key enzymatic functions likely involved in the process. nih.gov The oxidoreductase class of enzymes is critical, catalyzing specific oxidation reactions that form the parent ring systems and define the resulting alkaloid class. nih.gov

In the RiPP pathway proposed for the related ammosamides, several key enzymes and intermediates have been identified. nih.govacs.orgnih.gov

PEptide Aminoacyl-tRNA Ligases (PEARLs): These enzymes catalyze the ATP- and tRNA-dependent attachment of an amino acid, initially tryptophan, to the C-terminus of a precursor peptide. nih.govacs.orgnih.gov In the ammosamide pathway, other PEARLs are responsible for adding glycine, asparagine, and leucine, which serve as nitrogen sources. nih.gov

Oxidases: Following the addition of tryptophan, its indole ring is oxidized to a hydroxyquinone. nih.govacs.org A FAD-dependent glycine oxidase is also implicated in processing a glycine adduct to form an aminoquinone intermediate. nih.gov

Reductases: A quinone reductase has been shown to be required for certain steps, ensuring the intermediate is in the correct oxidation state for the subsequent enzymatic reaction. nih.gov

The key intermediates in this proposed pathway include the initial C-terminal tryptophan-appended peptide, its oxidized hydroxyquinone form, and subsequent aminoquinone derivatives formed after the incorporation of nitrogen atoms from other amino acids. nih.govnih.gov The simple structure of this compound, which is a non-methylated variant of the basic pyrroloiminoquinone ring system, suggests it is a product of these core reactions before further modifications. acs.orgchemrxiv.org A key tricyclic intermediate, 7,8-dimethoxy-2-oxo-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline, has been synthesized and highlighted as a crucial precursor for accessing various makaluvamines. thieme-connect.com

Table 1: Proposed Key Steps in Pyrroloiminoquinone Biosynthesis

| Step | Description | Proposed Enzyme Class | Precursor | Product |

|---|---|---|---|---|

| 1 | Decarboxylation | Decarboxylase | Tryptophan | Tryptamine |

| 2 | Oxidation & Cyclization | Oxidoreductase | Tryptamine | "Proto-makaluvamine" |

| 3 | Amination | Aminotransferase/PEARL | "Proto-makaluvamine" | Makaluvamine Scaffold |

| 4 | Oxidation | Oxidoreductase | "Proto-makaluvamine" | Damirone Scaffold |

This table represents a simplified, hypothetical pathway based on biogenetic proposals. The RiPP model suggests a more complex, peptide-bound series of transformations.

Diversification Pathways to Related Pyrroloiminoquinone Alkaloids

The makaluvamine framework serves as a crucial branch point for the biosynthesis of more structurally complex pyrroloiminoquinone alkaloids. mdpi.com These diversification pathways involve a variety of enzymatic modifications to the basic makaluvamine core. mdpi.comnih.gov

Further complexity is achieved through several key transformations:

Condensation with other precursors: The condensation of makaluvamines with tyramine (the decarboxylated product of tyrosine) leads to N-phenylethyl substituted makaluvamines, such as makaluvamine D. nih.govmdpi.com These N-arylethyl derivatives are the proposed precursors to the spirocyclic discorhabdins and the fused tsitsikammamines. nih.govacs.orgchemrxiv.org This has been supported by biomimetic syntheses where tyramine derivatives linked to a pyrroloiminoquinone core underwent intramolecular cyclization to yield discorhabdins. mdpi.comresearchgate.net

N-methylation: Selective methylation can occur on either the pyrrole or the imine nitrogens, leading to different makaluvamine congeners. chemrxiv.orgnih.gov The specific enzymes responsible for this are yet to be identified. nih.gov

Halogenation: The incorporation of chlorine or bromine atoms, typically at the C-6 position, gives rise to the batzelline and isobatzelline families of alkaloids. nih.gov

Oxidative C-C Bond Formation: The formation of fused or spirocyclic ring systems, characteristic of tsitsikammamines and discorhabdins, arises from oxidative C-C bond formations of electron-rich aromatic rings or benzylic C-H bonds present in precursors like makaluvamine G. acs.orgchemrxiv.org

Sulfur Bridging: The sulfur bridge found in discorhabdins like discorhabdin A is proposed to be formed from precursors such as makaluvamine F. mdpi.comresearchgate.net

This compound, being an unadorned version of the pyrroloiminoquinone core, represents an early-stage product in this complex biosynthetic network, from which a vast diversity of related alkaloids can be generated. acs.orgchemrxiv.org

Chemical Synthesis and Analog Generation Strategies

Total Synthesis Approaches to the Pyrroloiminoquinone Core

The central pyrrolo[4,3,2-de]quinoline, or pyrroloiminoquinone (PIQ), core is the defining structural feature of the makaluvamine family. Early and common synthetic strategies to construct this tricyclic system typically began with appropriately substituted tryptamine or tryptophol precursors. nih.govacs.org This general approach involves the oxidation of the starting indole to an indoloquinone, followed by a cyclodehydration step to form the C-ring and establish the vinylogous imidate system. nih.govacs.org While effective, these routes often require multiple linear steps to install the necessary functional groups on the indole ring and the C3 side chain. nih.govacs.org

More recent and efficient methodologies have been developed to streamline the synthesis of the PIQ core. A notable advancement is the application of the Larock indole synthesis. nih.govnih.gov This palladium-catalyzed annulation reaction has enabled a more convergent and scalable approach to advanced pyrroloiminoquinone intermediates. For instance, a highly efficient preparation of a versatile PIQ intermediate was achieved using the Larock indole synthesis as the key step, demonstrating its utility in providing multigram quantities of core structures for further elaboration. nih.govnih.gov Another innovative strategy involves a Staudinger reduction of a strategically placed azide group, which generates a transient primary amine that undergoes spontaneous cyclodehydration to furnish the tricyclic PIQ skeleton. nih.govacs.org

| Strategy | Key Reaction | Starting Material Type | Description |

| Classic Approach | Oxidation / Cyclodehydration | Tryptamine / Tryptophol | Involves oxidation of the indole to an indoloquinone, followed by intramolecular cyclization to form the third ring of the core structure. nih.govacs.org |

| Larock Indole Synthesis | Palladium-catalyzed Annulation | Substituted Anilines and Alkynes | A powerful and convergent method for rapidly assembling the indole nucleus, which is then elaborated into the full PIQ core. nih.govnih.gov |

| Intramolecular Staudinger/Cyclization | Staudinger Reduction / Cyclodehydration | Azide-containing precursor | An azide is reduced to a transient amine, which spontaneously cyclizes to form the PIQ tricycle in a single transformation. nih.govacs.org |

Divergent Synthetic Strategies for Makaluvamine H and Analogs

The challenge of synthesizing the wide array of structurally related makaluvamine alkaloids has driven the development of divergent synthetic plans. These strategies rely on the synthesis of a common intermediate that can be selectively modified in late stages to produce a variety of natural products and their analogs. This approach is significantly more efficient than pursuing a separate linear synthesis for each target molecule. rsc.org

One powerful divergent strategy enabled the first total synthesis of this compound. acs.org This "doubly divergent" approach began with a scalable Larock indole synthesis to produce a key methoxy-PIQ intermediate. nih.gov This intermediate was then subjected to a series of selective N-methylation protocols, creating four distinct electrophilic core structures. nih.gov This first level of divergence was critical, as the methylation pattern significantly impacts biological activity. From these methylated cores, a second divergence was achieved through aminolysis, where displacement of the methoxy group with various amines, including ammonia for this compound, yielded a large family of 16 PIQ natural products. nih.govacs.org

Another novel divergent approach utilizes a Larock/Buchwald–Hartwig annulation/cyclization cascade. rsc.orgrsc.org This method rapidly constructs the tricyclic core with an early introduction of the C10 nitrogen, a feature that facilitates late-stage diversification. rsc.org By carefully selecting nitrogen protecting groups, a key tricyclic intermediate could be selectively functionalized at five different positions. This allowed for the efficient syntheses of makaluvamines A, C, and D, among others, showcasing the strategy's flexibility for generating analogs. rsc.orgrsc.org

Semi-synthetic Derivatization for Structure-Activity Relationship Studies

Semi-synthetic derivatization of natural or synthetic makaluvamines is a crucial tool for conducting structure-activity relationship (SAR) studies. By making targeted chemical modifications to the core structure or its substituents, researchers can probe how these changes affect biological potency and selectivity. mdpi.comhenryford.com

In one such study focused on developing inhibitors for human pancreatic cancer, a unified synthetic route was used to produce makaluvamine J and several analogs. mdpi.com Starting from a common precursor, Ts-damirone B, late-stage diversification at the N-5 and N-9 positions yielded a series of analogs. mdpi.com Subsequent biological evaluation highlighted the critical importance of the lipophilic side chain at the N-9 position for potent cytotoxicity. mdpi.com

Other SAR studies have involved the acetylation of hydroxyl groups on the makaluvamine scaffold. The semi-synthesis of acetate esters from isolated natural products revealed significant effects on biological activity. henryford.com For example, 15-O-acetyl makaluvamine J was found to be highly potent, and in one instance, the addition of an acetyl group increased the potency against the OVCAR-5 ovarian cancer cell line by 14-fold compared to its parent compound, makaluvamine J. henryford.comresearchgate.net These studies underscore the value of semi-synthesis in identifying key structural features that can be optimized to enhance therapeutic potential. henryford.com

Development of Novel Synthetic Methodologies for Makaluvamines

The pursuit of makaluvamines has been a fertile ground for the development of new synthetic methods and strategies. researchgate.net The limitations of early linear syntheses, which were often lengthy and inflexible, prompted chemists to devise more innovative and efficient routes. rsc.org

Key methodological advancements include:

The Larock Indole Synthesis: Its application has proven transformative, enabling scalable and convergent access to key PIQ intermediates, which were previously a bottleneck. nih.govnih.gov

The Larock/Buchwald–Hartwig Annulation/Cyclization: This novel cascade process, facilitated by a dual ligand system, allows for the rapid construction of the core and introduces the possibility of late-stage diversification by installing a key nitrogen atom early in the sequence. rsc.orgrsc.orgresearchgate.net

Selective N-Methylation Protocols: The development of methods to selectively methylate either the imine or pyrrole nitrogens of the PIQ core was a critical enabling step for divergent syntheses. nih.gov This allowed for the creation of four distinct classes of intermediates from a single precursor, providing access to a much broader range of natural products, including this compound. nih.govacs.org

Late-Stage Functionalization: Modern strategies emphasize deferring the introduction of peripheral substituents to the final steps of the synthesis. This allows a common intermediate to be converted into numerous analogs, greatly facilitating SAR studies and the synthesis of alkaloids with diverse substitution patterns. nih.govmdpi.com

These methodological innovations have shifted the paradigm from laborious linear syntheses to highly efficient and flexible divergent approaches, accelerating the synthesis of makaluvamines and the exploration of their biological potential. nih.govrsc.org

Molecular and Cellular Mechanisms of Action

DNA-Targeting Mechanisms

The ability of Makaluvamine H and related compounds to interact directly with cellular DNA is a cornerstone of their cytotoxic profile. These interactions disrupt fundamental processes of DNA replication and repair, ultimately leading to cell death.

Topoisomerase II Inhibition and Poisoning Effects

This compound is a recognized inhibitor of topoisomerase II, an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. acs.orgnih.gov By targeting this enzyme, makaluvamines can be classified as topoisomerase II poisons. mdpi.com This mechanism involves the stabilization of the transient cleavable complex formed between topoisomerase II and DNA. mdpi.com This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

Studies have demonstrated that various makaluvamines, including H, promote the formation of this cleavable complex. mdpi.com For instance, in a cell-free DNA cleavage assay, this compound was shown to induce topoisomerase II-mediated cleavage of plasmid DNA. mdpi.com The cytotoxicity of makaluvamines has been observed to be higher in cell lines deficient in DNA double-strand break repair, further supporting the role of topoisomerase II poisoning in their mechanism of action. mdpi.com While initially considered the primary mechanism, it is now understood that topoisomerase II inhibition is one of several ways makaluvamines exert their cytotoxic effects. nih.govaacrjournals.org

DNA Intercalation and Induction of DNA Damage

This compound and its congeners can also function as DNA intercalating agents. nih.govresearchgate.net Their planar pyrroloiminoquinone core structure allows them to insert between the base pairs of the DNA double helix. researchgate.net This intercalation distorts the DNA structure, interfering with the binding of DNA polymerases and other proteins essential for DNA metabolism.

Reductive activation of the pyrroloiminoquinone moiety can lead to the generation of reactive intermediates that directly damage DNA. nih.govresearchgate.net This process has been shown to cause single-strand breaks in DNA. mdpi.com The efficiency of DNA damage has been correlated with the reduction potentials of the specific makaluvamine compounds. nih.gov It is noteworthy that while many pyrroloiminoquinones are efficient DNA intercalators, this ability does not always correlate with their proficiency in damaging DNA. nih.gov The DNA damage response is a critical component of the anticancer activity of makaluvamine analogs. plos.org

Cellular Pathway Modulation

Beyond direct DNA interactions, this compound and its synthetic analogs profoundly impact various cellular signaling pathways that govern cell survival, proliferation, and death.

Cell Cycle Regulation and Arrest

Treatment with makaluvamine analogs has been shown to induce cell cycle arrest, a crucial mechanism for preventing the proliferation of cancer cells. mcpharmacol.commdpi.comnih.gov The specific phase of the cell cycle that is arrested can be dependent on the cell line and the specific makaluvamine analog used. mdpi.comnih.gov For example, some analogs have been observed to cause an accumulation of cells in the S phase, while others induce a G2/M phase arrest. aacrjournals.orgmdpi.com

In ovarian cancer cells, a synthetic makaluvamine analog, FBA-TPQ, was found to promote G2/M arrest. plos.org This was associated with a dose-dependent decrease in the expression of key proteins required for G2/M progression, including CDC25C, CDK1, and Cyclin B1. plos.org Similarly, in certain breast cancer cell lines, FBA-TPQ was the only analog tested that caused significant S-phase cell cycle arrest. aacrjournals.orgnih.gov

| Compound | Cell Line | Effect on Cell Cycle | Key Protein Modulations |

|---|---|---|---|

| FBA-TPQ (Makaluvamine Analog) | OVCAR-3 (Ovarian) | G2/M Arrest | ↓ CDC25C, ↓ CDK1/Cyclin B1 |

| FBA-TPQ (Makaluvamine Analog) | MCF-7 (Breast) | S-Phase Arrest | Not Specified |

| MPA-TPQ & DPA-TPQ (Makaluvamine Analogs) | MDA-MB-468 (Breast) | S-Phase Arrest | Not Specified |

| FBA-TPQ (Makaluvamine Analog) | HPAC (Pancreatic) | G2/M Arrest | Not Specified |

| FBA-TPQ (Makaluvamine Analog) | Panc-1, Mia PaCa-2 (Pancreatic) | S-Phase Arrest | Not Specified |

Apoptosis Induction Pathways

A significant outcome of treatment with this compound and its analogs is the induction of apoptosis, or programmed cell death. mcpharmacol.comresearchgate.net This process is triggered through multiple interconnected pathways. Evidence suggests that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. plos.org

In breast cancer cells, a synthetic analog, FBA-TPQ, was shown to induce apoptosis in a dose-dependent manner. aacrjournals.org This was accompanied by the cleavage of poly(ADP)ribose polymerase (PARP) and caspases-3, -8, and -9, which are key executioners of apoptosis. aacrjournals.org Furthermore, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 were observed, indicating a shift in the Bcl-2/Bax ratio that favors apoptosis. plos.org The induction of apoptosis by makaluvamine analogs has been observed across various cancer cell lines, including those of the breast, ovary, and prostate. plos.orgresearchgate.netresearchgate.net

Reactive Oxygen Species (ROS) Generation and Associated Signaling

The generation of reactive oxygen species (ROS) is another critical aspect of the mechanism of action of makaluvamines. plos.orgnih.gov ROS are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, lipids, and proteins. wikipedia.org The production of ROS can be a consequence of the reductive activation of the iminoquinone core of makaluvamines. nih.gov

Gene Expression Modulation (e.g., p53, MDM2, cell cycle regulators)

The molecular activities of makaluvamine analogues extend to the intricate regulation of gene expression, particularly involving key proteins that govern cell fate, such as p53, its negative regulator MDM2, and various cell cycle regulators. researchgate.netmdpi.com Research on synthetic makaluvamine analogs, such as 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), has provided significant insights into these mechanisms. plos.orgnih.govresearchgate.net

In human ovarian cancer cells, treatment with the makaluvamine analog FBA-TPQ has been shown to activate the p53-MDM2 feedback loop. plos.orgsemanticscholar.org This activation is characterized by a down-regulation of MDM2 expression. plos.orgsemanticscholar.org The MDM2 protein typically binds to the p53 tumor suppressor, inhibiting its transcriptional activity and targeting it for degradation. turkjpath.org By decreasing the levels of MDM2, FBA-TPQ leads to an increase in p53 protein levels. aacrjournals.org This elevated p53 activity is believed to be a significant contributor to the observed increase in apoptosis and cell cycle arrest in cancer cells treated with the compound. plos.orgsemanticscholar.org

Furthermore, the modulation of the p53-MDM2 pathway by FBA-TPQ influences the expression of downstream cell cycle regulators. plos.org Studies have observed increased expression of the cyclin-dependent kinase inhibitors p21 and p27, alongside a decrease in the transcription factor E2F1. plos.orgsemanticscholar.org This cascade of events contributes to cell cycle arrest, particularly at the G2/M phase, by affecting the levels of proteins like CDC25C, CDK1, and Cyclin B1. plos.orgsemanticscholar.org In breast cancer cell lines, the FBA-TPQ analog also induced S-phase cell cycle arrest and increased levels of p53, while decreasing MDM2 and other proteins associated with cell proliferation, such as Cdk2, Cdk4, and cyclin D1. aacrjournals.orgnih.gov

Table 1: Effect of Makaluvamine Analog FBA-TPQ on Gene and Protein Expression

| Protein/Gene | Effect of FBA-TPQ Treatment | Associated Cellular Process | Reference |

|---|---|---|---|

| p53 | Increase | Apoptosis, Cell Cycle Arrest | aacrjournals.org |

| MDM2 | Decrease | p53 Regulation, Cell Proliferation | plos.orgsemanticscholar.orgaacrjournals.org |

| p21 | Increase | Cell Cycle Arrest | plos.orgsemanticscholar.org |

| p27 | Increase | Cell Cycle Arrest | plos.orgsemanticscholar.org |

| E2F1 | Decrease | Cell Proliferation | plos.orgsemanticscholar.org |

| Bcl-2 | Decrease | Apoptosis (Inhibition) | aacrjournals.org |

| Bax | Increase | Apoptosis (Promotion) | aacrjournals.org |

| Cyclin B1 | Decrease | G2/M Phase Progression | plos.org |

| CDK1 | Decrease | G2/M Phase Progression | plos.org |

PI3K-Akt Pathway Involvement

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, a critical regulator of cell survival and proliferation, is significantly implicated in the mechanism of action of makaluvamine analogs. plos.orgsemanticscholar.org Studies focusing on the synthetic analog FBA-TPQ have demonstrated its ability to suppress this pro-survival pathway in human ovarian cancer cells. plos.orgnih.govresearchgate.net

Treatment with FBA-TPQ results in a dose-dependent decrease in the levels of the catalytic subunit of PI3K and a reduction in the phosphorylated, active form of Akt (p-Akt). plos.orgsemanticscholar.org The PI3K-Akt pathway is known to promote cell survival partly by hindering p53-dependent apoptosis. plos.org One way it achieves this is through the phosphorylation and stabilization of MDM2. plos.orgsemanticscholar.org By inhibiting the PI3K-Akt pathway, FBA-TPQ disrupts this chain of events, contributing to the destabilization of MDM2 and the subsequent activation of p53. plos.orgresearchgate.net This suppression of PI3K-Akt signaling is a key component of the compound's ability to induce apoptosis and inhibit tumor growth, working in concert with the modulation of the p53-MDM2 axis. plos.orgresearchgate.netplos.org

Enzyme and Protein Interaction Studies

Chitinase Inhibition

This compound has been identified as an inhibitor of chitinase, a family of enzymes that break down chitin. uclan.ac.uk In a preliminary enzyme kinetics assay, this compound was shown to possess inhibitory properties against the chitinase from Streptomyces. uclan.ac.uk The lowest molar concentration at which inhibition was observed for this compound was 23.1 μM. uclan.ac.uk This inhibitory activity suggests potential applications for makaluvamines in sectors like agriculture and healthcare, where chitinase inhibition is relevant. uclan.ac.uk

While this compound is effective, other members of the makaluvamine family have shown varied potency against the same enzyme. uclan.ac.uk This highlights a structure-activity relationship within the makaluvamine class for chitinase inhibition. uclan.ac.uk

Table 2: Comparative Inhibition of Streptomyces Chitinase by Makaluvamine Compounds

| Compound | Lowest Inhibitory Concentration (μM) | Reference |

|---|---|---|

| Makaluvamine A | 12.4 | uclan.ac.uk |

| Makaluvamine P | 15.4 | uclan.ac.uk |

| This compound | 23.1 | uclan.ac.uk |

| Makaluvamine C | 117 | uclan.ac.uk |

Glycosidase Modulation (e.g., α-N-acetylgalactosaminidase, α-D-galactosidase)

The interaction of makaluvamines with glycosidases has also been investigated. In a study utilizing an integrated in vitro and in silico approach, makaluvamines were evaluated for their effect on the hydrolyzing activity of α-N-acetylgalactosaminidase (α-NaGalase) from human cancer cells. researchgate.net The results of this research indicated that the studied makaluvamine alkaloids did not exert a direct inhibitory effect on the cancer-associated α-NaGalase. researchgate.net Currently, there is no specific information available in the reviewed literature regarding the modulation of α-D-galactosidase by this compound.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress by controlling the expression of antioxidant proteins. nih.govscbt.commdpi.com While direct studies on this compound are limited in this area, research on the related compound Makaluvamine J has demonstrated potent activity related to the Nrf2 pathway. nih.govusp.ac.fj

In human neuroblastoma cells (SHSY5Y), Makaluvamine J was found to be an activator of Nrf2. nih.govusp.ac.fj This activity was evidenced by the translocation of the Nrf2 factor from the cytoplasm to the nucleus following treatment with the compound. nih.gov This translocation is a critical step for Nrf2 to induce the expression of its target antioxidant genes. nih.govmdpi.com The activation of Nrf2 by Makaluvamine J led to a tangible enhancement of the cell's endogenous antioxidant defenses, including increased activity of catalase and glutathione (GSH). nih.govusp.ac.fj This mechanism allows the compound to protect neuronal cells from damage induced by oxidative stressors like H₂O₂. nih.gov

Biological Activities in Preclinical Research Models

Antiproliferative and Cytotoxic Activities in Cell Lines

Makaluvamine H has demonstrated notable antiproliferative and cytotoxic effects across a range of cancer cell lines. nih.govmdpi.com These activities are often attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.govhenryford.comnih.gov

Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent. ontosight.ainih.gov For instance, it has been evaluated against the NCI-60 panel of human tumor cell lines, showing differential cytotoxicity. nih.govmdpi.com In a xenograft model using KB tumor cells in nude mice, this compound demonstrated a favorable tumor growth inhibition to control (T/C) value of 38% at a dose of 22 mg/kg, which was better than the positive control, etoposide. nih.gov

The antiproliferative effects of makaluvamines, including this compound, have been observed in various cancer types such as colon, breast, ovarian, and pancreatic cancer. nih.govresearchgate.net The mechanism of action is believed to involve the induction of DNA damage, leading to apoptosis (programmed cell death). nih.govresearchgate.net

Table 1: Antiproliferative and Cytotoxic Activity of this compound and its Analogs

| Compound/Analog | Cell Line | Activity | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | KB (skin/cervical cancer) | Cytotoxic | T/C = 38% (in vivo) | nih.gov |

| This compound | NCI-60 Cell Line Panel | Cytotoxic | Varies | nih.gov |

| Makaluvamine analogs | MCF-7 (breast cancer) | Antiproliferative | 1.8 - 2.8 | researchgate.net |

| Makaluvamine analogs | MDA-MB-468 (breast cancer) | Antiproliferative | - | nih.gov |

| Makaluvamine analogs | HCT-116 (colon cancer) | Cytotoxic | Better than etoposide | nih.gov |

| Fluorobenzyl analog | RXF-393 (renal cancer) | Antiproliferative | LogGI₅₀ < -8.0 | researchgate.net |

| Dimethoxy phenethyl analog | SF-268 (CNS cancer) | Antiproliferative | LogGI₅₀ < -8.0 | researchgate.net |

| FBA-TPQ | OVCAR-3 (ovarian cancer) | Cytotoxic, Apoptosis inducing | - | plos.org |

| Makaluvamine J | PANC-1 (pancreatic cancer) | Cytotoxic | 0.054 | mdpi.com |

Anti-infective Activities (e.g., Antibacterial, Antifungal, Antiviral, Antimalarial)

Beyond its anticancer potential, this compound and related compounds have been investigated for their ability to combat various infectious agents.

Antibacterial and Antifungal Activities: Pyrroloiminoquinones, the class of compounds to which this compound belongs, have been reported to possess antibacterial and antifungal properties. ontosight.ainih.govresearchgate.net They have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, analogs of makaluvamines have demonstrated bactericidal activity against Streptococcus mutans, a key bacterium in the formation of dental caries, and have also been shown to inhibit biofilm formation. mdpi.comnih.govnih.gov

Antiviral and Antimalarial Activities: The broader class of pyrroloiminoquinones has shown promise as antiviral and antimalarial agents. nih.govresearchgate.net While specific antiviral data for this compound is limited in the provided context, related compounds like discorhabdins have shown activity against the Hepatitis C virus (HCV). semanticscholar.org

Several makaluvamines have been identified as potential antimalarial drug leads, exhibiting activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov For instance, Makaluvamine G showed promising anti-plasmodial activity in a mouse model infected with Plasmodium berghei. nih.govmdpi.com Studies on synthetic makaluvamine analogs have further highlighted their potent antimalarial and antibabesial activities with low nanomolar IC50 values. researchgate.netacs.org

Antioxidant and Neuroprotective Activities

Recent research has shed light on the antioxidant and neuroprotective potential of makaluvamines. nih.govmdpi.com These properties are particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role. frontiersin.org

A study evaluating several makaluvamines found that Makaluvamine J was particularly effective in reducing mitochondrial damage induced by oxidative stress in primary cortical neurons and neuroblastoma cells. nih.govmdpi.com This neuroprotective effect is linked to the enhancement of endogenous antioxidant defenses, such as glutathione and catalase. nih.govmdpi.com Further investigation in SH-SY5Y neuroblastoma cells revealed that these compounds could reduce the release of reactive oxygen species (ROS) and maintain mitochondrial function. mdpi.comresearchgate.net The observed neuroprotection suggests that makaluvamines may act as Nrf2 activators, a key pathway in the cellular antioxidant response. nih.govmdpi.com

Other Investigated Biological Activities (e.g., Immunomodulatory)

The biological activities of pyrroloiminoquinones extend to other areas, including immunomodulatory effects. researchgate.net While specific studies focusing solely on the immunomodulatory properties of this compound are not detailed in the provided search results, the broader class of discorhabdins, which are structurally related, have been noted for their immunomodulatory effects. researchgate.net This suggests a potential avenue for future research into the specific activities of this compound in modulating the immune system.

Structure-activity Relationship Sar and Quantitative Structure-activity Relationship Qsar Studies

Identification of Key Pharmacophoric Elements

The fundamental molecular framework responsible for the biological activity of the makaluvamines is the tricyclic pyrrolo[4,3,2-de]quinoline core. encyclopedia.pubnih.govresearchgate.net This planar, conjugated ring system is considered the principal pharmacophore, essential for the cytotoxic effects of these compounds. encyclopedia.pubnih.gov Beyond this core, several other structural motifs have been identified as crucial for potent bioactivity through comprehensive SAR studies.

Key pharmacophoric features for the makaluvamine class include:

A conjugated ABC-ring system: The planarity and electronic properties of the fused pyrroloiminoquinone core are vital for activity, likely facilitating intercalation with DNA. researchgate.netresearchgate.net

A cationic C-ring: The presence of a positive charge in the C-ring, forming a tetrahydropyridinium moiety, is strongly correlated with increased potency. researchgate.netresearchgate.netmdpi.com This feature is believed to stabilize binding to molecular targets like topoisomerase II.

Substituents at the N-9 position: An appropriately oriented substituent at the N-9 position is a critical determinant of cytotoxicity. researchgate.netmdpi.com

A tyramine-like side chain: A side chain at the C-7 position, particularly one resembling tyramine (a 4-ethylphenol group), significantly enhances potency against certain cancer cell lines. researchgate.netresearchgate.net

Influence of Substituent Variations on Biological Activity

Variations in the substituents attached to the pyrroloiminoquinone core have profound effects on the biological activity and selectivity of makaluvamines.

N-9 Position: This position is a critical modulator of cytotoxicity. Makaluvamines that lack a substituent at N-9, such as Makaluvamine H and Makaluvamine A, exhibit significantly lower potency. researchgate.netmdpi.comnih.gov For instance, against the PANC-1 human pancreatic cancer cell line, these compounds displayed less than one-eighth the cytotoxicity of analogs bearing an N-9 substituent. researchgate.netmdpi.com The introduction of a lipophilic side chain at this position is a key strategy for enhancing growth-inhibitory activity. mdpi.comnih.gov

N-5 Position: Substitution at the N-5 position influences both potency and selectivity. A quaternary nitrogen at N-5, typically resulting from methylation, is considered necessary for optimal activity. mdpi.com Furthermore, the presence of a modest alkyl group at N-5 has been found to improve selectivity for cancer cells over non-cancerous cells. mdpi.comnih.gov

N-1 Position: Alkylation at the N-1 position of the pyrrole ring, as seen in Makaluvamine K, generally leads to a decrease in potency and reduced selectivity, highlighting the importance of an unsubstituted pyrrole NH for optimal interaction with the biological target. mdpi.commdpi.com

C-7 Position: The nature of the side chain at C-7 is another major determinant of activity. Analogs with 7-benzyl and 7-(4-fluorobenzyl) groups have shown significant cytotoxic effects. researchgate.net The presence of a 4-ethylphenol group, as in the highly potent Makaluvamine J, is particularly important for activity against PANC-1 cells. researchgate.net Interestingly, replacing the 4-ethylphenol group with 2-phenethyl or 2-(1H-indol-3-yl)ethyl moieties can maintain or even enhance potent cytotoxicity, indicating that the terminal hydroxyl group of the tyramine side chain is not an absolute requirement. mdpi.com

The following table summarizes the impact of key structural modifications on the cytotoxicity of makaluvamine analogs against the PANC-1 cancer cell line.

| Compound | Key Structural Features | IC₅₀ (µM) vs. PANC-1 Cells | Relative Potency Comment |

|---|---|---|---|

| Makaluvamine J | N-5 methyl (cationic), N-9 tyramine side chain | 0.054 | High potency |

| This compound | N-9 unsubstituted | >0.45 (significantly less active than J) | Low potency due to lack of N-9 substituent researchgate.netmdpi.com |

| Makaluvamine A | N-9 unsubstituted | 0.45 | Low potency mdpi.com |

| Makaluvamine K | N-1 methyl, N-5 uncharged | 0.56 | ~10-fold less potent than J, highlighting importance of N-5 cation mdpi.com |

| Tryptamine analog (24) | N-9 tryptamine side chain | 0.029 | Higher potency than Makaluvamine J mdpi.comnih.gov |

Computational and Theoretical Approaches to SAR/QSAR

Computational chemistry has provided significant insights into the SAR of makaluvamines, helping to rationalize their biological activities and guide the design of new analogs. mdpi.com These methods range from molecular docking simulations to the development of predictive QSAR models.

A significant QSAR study was performed on a series of ten makaluvamines using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. sciepub.com This study aimed to correlate various calculated molecular descriptors with the experimentally observed cytotoxic concentrations (FC₅₀) against several cancer cell lines. The models developed were then used to predict the theoretical activity of other makaluvamines, including this compound. sciepub.com Such QSAR models establish a mathematical relationship between the chemical structure and biological activity, often represented as:

Biological Activity = f(molecular descriptors) researchgate.net

Pharmacophore modeling is another powerful ligand-based design tool used to identify the essential three-dimensional arrangement of chemical features required for biological activity. medsci.orgmdpi.com For the makaluvamine class, these models reinforce the importance of the planar aromatic core, hydrophobic regions, and hydrogen bond acceptors for potent inhibition of targets like topoisomerase II. nih.govresearchgate.net

Molecular docking studies have been employed to visualize the interaction of makaluvamines with their putative targets. For instance, a computational docking study of this compound with its target, topoisomerase II, revealed a binding energy of -61.8 kcal/mol, suggesting a strong interaction. mdpi.com These simulations help to explain SAR data at an atomic level, for example, by showing how the cationic charge on the C-ring of potent analogs like Makaluvamine J forms favorable electrostatic interactions within the enzyme's binding site.

Lipophilicity and its Correlation with Biological Effects

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. acdlabs.com For the makaluvamine series, lipophilicity is strongly correlated with biological activity.

SAR studies have consistently highlighted that a lipophilic side chain at the N-9 position significantly enhances the growth-inhibitory activity of these compounds. mdpi.comnih.gov The combination of an N-methylated imine core (C-ring) with a lipophilic side chain at N-9 leads to particularly potent antiprotozoal activity. acs.org This is because increased lipophilicity can improve the compound's ability to cross cellular membranes and reach its intracellular target.

The relatively low cytotoxicity of this compound can be partly attributed to its lower lipophilicity compared to analogs like Makaluvamine J, which bears a lipophilic 4-ethylphenol side chain. A QSAR study specifically investigated the role of lipophilicity in the anticancer activity of sixteen makaluvamines. sciepub.com The study calculated logP values using various methods (e.g., Kowwin/LogP, ACD/LogP) and incorporated them into QSAR models, confirming that lipophilicity is a key descriptor for predicting cytotoxicity. sciepub.com A more lipophilic compound is expected to have a higher concentration in lipid-rich environments like cell membranes, potentially leading to higher intracellular concentrations and greater efficacy. acdlabs.com

The following table presents calculated logP values for this compound and a more lipophilic, potent analog, Makaluvamine J, illustrating the difference in this key property.

| Compound | Calculated logP* | General Cytotoxicity |

|---|---|---|

| This compound | -0.91 (Calculated) | Low to Moderate |

| Makaluvamine J | >1.0 (Estimated based on structure) | High |

Note: Calculated logP values can vary between different software and algorithms. researchgate.net The value for this compound is based on similar small hydrophilic structures, while the value for Makaluvamine J is an estimation reflecting the addition of the lipophilic tyramine tail. The trend of increasing lipophilicity correlating with activity is well-supported in the literature. sciepub.comacs.org

Chemical Biology and Research Tool Applications

Makaluvamine H as Molecular Probes for Pathway Elucidation

This compound, a marine pyrroloiminoquinone alkaloid, has been identified as a valuable molecular probe, primarily for its activity as a topoisomerase II inhibitor. researchgate.netnih.gov Topoisomerase II is a critical enzyme that manages DNA topology during replication and transcription, and its inhibition is a key strategy in cancer therapy. mdpi.com The makaluvamines, including this compound, are believed to exert their cytotoxic effects by targeting this enzyme. researchgate.net

Research indicates that these compounds can induce dose-dependent DNA cleavage by interacting with topoisomerase II. nih.gov However, the extent of this cleavage for most makaluvamines is reportedly lower than that caused by equimolar amounts of the established anticancer drug, etoposide. nih.gov This difference in cleavage efficiency might explain some of the discrepancies in the literature regarding their precise mechanism of action. nih.gov While some studies suggest makaluvamines act as topoisomerase II poisons by stabilizing the enzyme-DNA cleavage complex, other evidence points towards them being catalytic inhibitors that interfere with the enzyme's function without forming the complex. mdpi.com

The pyrroloiminoquinone core of this compound is crucial for its biological activity. It is thought to function as a DNA intercalator, inserting itself between the base pairs of the DNA helix. This action, combined with the inhibition of topoisomerase II, contributes to its ability to halt the cell cycle and induce cell death. researchgate.netmdpi.com While topoisomerase II inhibition is the most studied mechanism, there is evidence to suggest that the antitumor activity of makaluvamines may involve other pathways as well, warranting further investigation to fully elucidate their cellular effects. researchgate.netnih.govhenryford.com An in vivo study in nude mice with KB tumor cell xenografts showed that this compound exhibited a better T/C (Treated vs. Control tumor size) value than the positive control etoposide (38% vs. 40%) at a significantly lower dose. mdpi.com

Design of Analogs for Target Identification and Validation

The synthesis of makaluvamine analogs has been a critical strategy for identifying and validating molecular targets and for exploring structure-activity relationships (SAR). researchgate.netmdpi.com By systematically modifying the core pyrroloiminoquinone structure, researchers have been able to probe the mechanisms of action beyond topoisomerase II inhibition and develop compounds with improved potency and selectivity. researchgate.netmdpi.com

Early research focused on analogs that could replicate the topoisomerase II inhibitory activity of the natural products. nih.gov For instance, a study involving twelve synthesized makaluvamine analogs found that five of them inhibited topoisomerase II activity at levels comparable to the known drugs etoposide and m-AMSA. nih.gov More recent efforts have revealed that synthetic analogs can modulate several other key cellular pathways involved in cancer. researchgate.netmdpi.com A series of analogs were found to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate the expression of important genes such as p53, MDM2, and p21. researchgate.netmdpi.com

One notable synthetic analog, FBA-TPQ (7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one), has been extensively studied. plos.org Research on human ovarian cancer cells demonstrated that FBA-TPQ exerts potent cytotoxicity by inducing the generation of reactive oxygen species (ROS), which in turn activates cell death pathways. plos.org Mechanistic studies showed that FBA-TPQ's effects are mediated through the PI3K-Akt signaling system and the p53-MDM2 pathway, which are crucial for regulating cell proliferation and apoptosis. plos.org The development of such analogs helps validate these pathways as legitimate targets for this class of compounds and provides tools for further preclinical investigation. researchgate.netplos.org

| Analog Name/Class | Key Finding / Contribution | Target/Pathway Validated | Reference(s) |

| FBA-TPQ | Induces apoptosis and G2/M cell cycle arrest in ovarian cancer cells. | PI3K-Akt, p53-MDM2, ROS-mediated pathways | plos.org |

| Compound Ic | Identified as a potent analog that induces apoptosis and S-phase cell cycle arrest in lung cancer cells. | p53 activation, Caspase 8/9, PARP cleavage | researchgate.net |

| Tryptamine analog 24 | Showed potent cytotoxicity against pancreatic cancer cells (PANC-1) with enhanced selectivity over KB3-1 cells. | Novel anti-pancreatic cancer targets (under investigation) | mdpi.com |

| 15-O-acetyl makaluvamine J | Exhibited a 14-fold increase in potency against the OVCAR-5 ovarian cancer cell line compared to its parent compound. | Structure-Activity Relationship (SAR) for ovarian cancer | henryford.com |

Potential in Photodynamic Therapy (PDT) Research (Theoretical)

Photodynamic therapy (PDT) is a medical treatment that uses a combination of a photosensitizing agent, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that kill targeted cells, such as cancer cells. nih.govmdpi.com The effectiveness of PDT is highly dependent on the photophysical properties of the photosensitizer, which should ideally absorb light in the therapeutic window (650-850 nm) where light penetration into tissue is maximal. mdpi.com

The potential application of this compound or its analogs in PDT is, at present, purely theoretical and not supported by direct experimental evidence. However, the core structure of makaluvamines offers a basis for such speculation. The pyrroloiminoquinone chromophore is responsible for the compound's color and its interaction with light. In principle, any molecule with a suitable chromophore that can be excited by light to a long-lived triplet state can transfer energy to molecular oxygen to produce cytotoxic singlet oxygen, the primary mediator of PDT. nih.gov

For a makaluvamine-based compound to be considered for PDT research, several factors would need to be investigated:

Photophysical Properties : The absorption spectrum, fluorescence quantum yield, and, most importantly, the singlet oxygen quantum yield (ΦΔ) would need to be determined. nih.gov An effective photosensitizer must efficiently generate singlet oxygen upon illumination.

Structural Modification : The natural makaluvamine scaffold would likely require significant chemical modification. This could involve altering substituents to shift the absorption wavelength into the red or near-infrared region for better tissue penetration and attaching moieties to improve water solubility and selective accumulation in tumor tissue. rsc.org

Mechanism of Action : Research would need to confirm that any observed cell death upon illumination is due to photodynamic effects (i.e., ROS generation) rather than the compound's inherent cytotoxicity related to topoisomerase II inhibition.

While current research on makaluvamines has focused exclusively on their chemotherapeutic properties, their conjugated ring system presents a theoretical starting point for the rational design of novel photosensitizers. 222.198.130 Future work could explore synthesizing analogs specifically designed to enhance photodynamic properties, potentially leading to dual-function agents that combine chemotherapy and photodynamic therapy. rsc.org

Q & A

Q. How can researchers ensure robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with systematic substitutions (e.g., -OH → -OCH₃, -Cl).

- High-Throughput Screening : Use 384-well plates with automated liquid handling (CV ≤10%).

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.